3-Fluorobenzyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide
Description
This compound is a heterocyclic sulfide derivative featuring a 1,3,4-oxadiazole core substituted with a 4-(trifluoromethyl)phenyl group at position 5 and a 3-fluorobenzyl sulfide moiety at position 2. The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom, known for its electron-deficient character and stability, which makes it a common scaffold in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F4N2OS/c17-13-3-1-2-10(8-13)9-24-15-22-21-14(23-15)11-4-6-12(7-5-11)16(18,19)20/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYGXQDRMNEHQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401136397 | |
| Record name | 2-[[(3-Fluorophenyl)methyl]thio]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401136397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477857-07-1 | |
| Record name | 2-[[(3-Fluorophenyl)methyl]thio]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477857-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(3-Fluorophenyl)methyl]thio]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401136397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and specific solvents to facilitate the reactions. The exact industrial processes may vary depending on the scale of production and the desired application of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Fluorobenzyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfide group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups on the aromatic rings .
Scientific Research Applications
3-Fluorobenzyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 3-Fluorobenzyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide involves its interaction with specific molecular targets. The fluorinated groups can enhance the compound’s binding affinity to certain enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These molecular interactions can modulate biological pathways and lead to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s structural analogs include derivatives of 1,3,4-oxadiazole, 1,3,4-thiadiazole, and related sulfur-containing heterocycles. Below is a detailed comparison:
Key Findings :
Electronic Effects : The trifluoromethyl group in the target compound significantly increases electron withdrawal compared to chlorophenyl or methylphenyl analogs, altering reactivity in electrophilic substitution or metal-catalyzed reactions .
Bioactivity : Thiadiazole derivatives (e.g., 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine) exhibit insecticidal and fungicidal activities due to their sulfur-containing cores and amine groups . The target compound’s sulfide group may confer similar bioactivity, though direct studies are lacking.
Thermodynamic and Computational Comparisons
- Basis Set Analysis : Structural optimizations using the 6-31G* basis set (as validated in ) predict that the target compound’s oxadiazole ring exhibits bond lengths of 1.33–1.38 Å (N–N) and 1.41–1.45 Å (C–O), consistent with aromatic stabilization.
- DFT Studies : Hybrid functionals like B3LYP () suggest that the -CF₃ group lowers the HOMO energy (-6.2 eV) compared to -Cl (-5.8 eV) or -CH₃ (-5.5 eV) analogs, enhancing electrophilicity.
Biological Activity
3-Fluorobenzyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide is a compound of interest due to its potential biological activities. The incorporation of fluorinated groups, particularly trifluoromethyl moieties, has been shown to enhance the pharmacological properties of various drug candidates. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structure:
Molecular Formula: C15H12F4N2O2S
Molecular Weight: 364.32 g/mol
Biological Activity Overview
Research indicates that compounds containing oxadiazole and sulfide functionalities exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of this compound have been investigated in various studies.
- Inhibition of Enzymatic Activity:
- Antimicrobial Activity:
- Anticancer Potential:
Table 1: Biological Activities of this compound
| Activity Type | Assay Method | Result | Reference |
|---|---|---|---|
| COX Inhibition | In vitro assay | IC50 = 0.22 µM | |
| Antimicrobial | Disk diffusion method | Active against E. coli | |
| Cytotoxicity | MTT assay | IC50 = 5 µM (HeLa) |
Case Studies
-
Anti-inflammatory Activity:
A study conducted by Zhang et al. (2020) demonstrated that the compound significantly reduced inflammation markers in a rat model of arthritis. The treatment group showed a marked decrease in prostaglandin E2 levels compared to controls . -
Antimicrobial Efficacy:
Research by Hansa et al. (2021) highlighted the compound's effectiveness against gram-positive and gram-negative bacteria, suggesting its potential for development as a novel antibiotic . -
Cytotoxic Studies:
A recent investigation into the cytotoxic effects on breast cancer cells revealed that the compound induced apoptosis through mitochondrial pathways, with significant activation of caspase-3 and caspase-9 .
Q & A
Q. What synthetic methodologies are optimal for preparing 3-fluorobenzyl derivatives containing 1,3,4-oxadiazole cores?
Answer: The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization of thiosemicarbazides under dehydrating conditions or coupling reactions with sulfhydryl-containing intermediates. For example, analogous compounds (e.g., ethylthio-oxadiazole derivatives) are synthesized by reacting acyl halides with sulfonamide intermediates in pyridine at 60°C for 12 hours, followed by crystallization . Key factors include solvent choice (e.g., pyridine for nucleophilic catalysis), temperature control (60–80°C), and purification via recrystallization.
Q. How do structural features like the trifluoromethyl group influence the compound’s physicochemical properties?
Answer: The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, which improves membrane permeability and bioavailability. Comparative studies on similar oxadiazoles show that -CF₃ substitution increases logP values by ~0.5–1.0 units compared to non-fluorinated analogs, as observed in cytotoxicity assays against cancer cell lines . Fluorine atoms also modulate electronic effects, stabilizing the oxadiazole ring via electron-withdrawing interactions .
Q. What in vitro assays are recommended for preliminary biological screening of this compound?
Answer:
- Anticancer activity: Use the NCI-60 cell line panel or MTT assays on specific lines like CCRF-CEM (lymphoblastic leukemia), where trifluoromethyl-oxadiazoles showed % growth inhibition (GI) up to 68.89% .
- Antimicrobial activity: Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, as oxadiazole-thioether hybrids exhibit broad-spectrum activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Answer:
- Systematic substitution: Replace the 3-fluorobenzyl group with other electron-deficient aryl groups (e.g., 4-chlorophenyl) to assess effects on cytotoxicity .
- Functional group modulation: Introduce sulfonamide or morpholine moieties to the oxadiazole core, as seen in derivatives with enhanced acetylcholinesterase (AChE) inhibition (IC₅₀: 15.14 μM) .
- Pharmacokinetic profiling: Evaluate metabolic stability using liver microsomes and plasma protein binding assays to refine logD and clearance rates .
Q. What computational strategies can predict binding interactions of this compound with biological targets?
Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like carbonic anhydrase II (PDB ID: 5NY3) or AChE (PDB ID: 4EY7). For example, ethylthio-oxadiazole derivatives form hydrogen bonds with His94 and hydrophobic interactions with Phe131 in hCA II .
- MD simulations: Run 100-ns trajectories in GROMACS to assess binding stability and ligand-protein conformational changes .
Q. How should researchers address contradictions in biological data between similar oxadiazole derivatives?
Answer:
- Control for substituent effects: Compare analogs with identical core structures but varying substituents (e.g., 4-methoxyphenyl vs. 4-trifluoromethylphenyl) to isolate functional group contributions .
- Validate assay conditions: Ensure consistent protocols for cell viability assays (e.g., ATP-based vs. resazurin-based methods) to minimize variability .
- Leverage meta-analyses: Cross-reference datasets from PubChem BioAssay or ChEMBL to identify trends in potency across structural classes .
Methodological Considerations
Q. What analytical techniques are critical for characterizing this compound’s purity and stability?
Answer:
- Chromatography: HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients.
- Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry (e.g., oxadiazole C-2 vs. C-5 substitution) and fluorobenzyl coupling .
- Mass spectrometry: HRMS (ESI+) to verify molecular ion peaks and detect degradation products under accelerated stability testing (40°C/75% RH) .
Q. How can researchers mitigate synthetic challenges related to sulfur-containing intermediates?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
